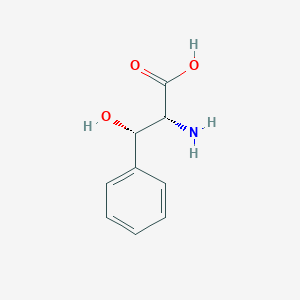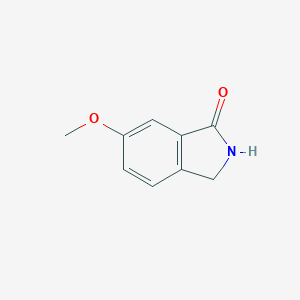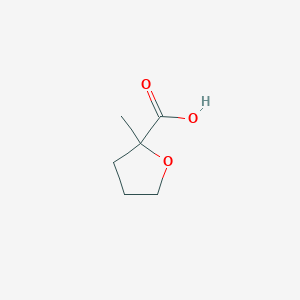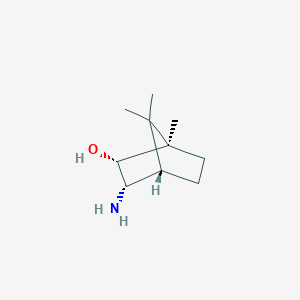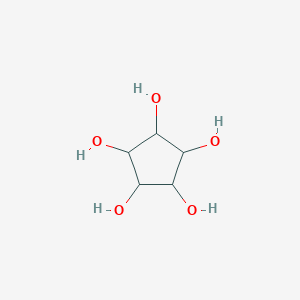![molecular formula C10H20N3OP B105879 1-[bis(aziridin-1-yl)phosphoryl]azepane CAS No. 18144-64-4](/img/structure/B105879.png)
1-[bis(aziridin-1-yl)phosphoryl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[bis(aziridin-1-yl)phosphoryl]azepane is a complex organophosphorus compound featuring a unique structure that includes aziridine and hexahydroazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hexahydroazepinylbis(aziridinyl)phosphine oxide typically involves the reaction of aziridine with hexahydroazepine in the presence of a phosphine oxide precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for hexahydroazepinylbis(aziridinyl)phosphine oxide may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[bis(aziridin-1-yl)phosphoryl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of hexahydroazepinylbis(aziridinyl)phosphine oxide, which can have different functional groups attached to the aziridine rings.
Scientific Research Applications
1-[bis(aziridin-1-yl)phosphoryl]azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing to explore its use as a chemotherapeutic agent, particularly in targeting cancer cells.
Industry: It is used in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of hexahydroazepinylbis(aziridinyl)phosphine oxide involves the interaction of its aziridine rings with biological molecules. The aziridine rings can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the disruption of cellular processes, making the compound effective as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Aziridine: A simpler compound with a three-membered ring structure, used in the synthesis of various organic molecules.
Phosphine oxide: A class of compounds with a phosphorus-oxygen double bond, used as ligands in catalysis and as flame retardants.
Hexahydroazepine: A seven-membered ring compound, used as a building block in organic synthesis.
Uniqueness: 1-[bis(aziridin-1-yl)phosphoryl]azepane is unique due to its combination of aziridine and hexahydroazepine rings, along with the presence of a phosphine oxide group
Properties
CAS No. |
18144-64-4 |
|---|---|
Molecular Formula |
C10H20N3OP |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
1-[bis(aziridin-1-yl)phosphoryl]azepane |
InChI |
InChI=1S/C10H20N3OP/c14-15(12-7-8-12,13-9-10-13)11-5-3-1-2-4-6-11/h1-10H2 |
InChI Key |
ZCBLIQKVTTZLAH-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Canonical SMILES |
C1CCCN(CC1)P(=O)(N2CC2)N3CC3 |
Key on ui other cas no. |
18144-64-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


